2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a piperidine moiety and an acetic acid functional group, making it a candidate for various pharmacological applications. Quinazolines have been extensively studied for their potential as inhibitors of various kinases and other biological targets, thus contributing to the development of novel therapeutic agents.
The compound is classified under quinazoline derivatives, which are heterocyclic compounds containing a fused benzene and pyrimidine ring. These compounds are often synthesized for their potential use in treating diseases such as cancer, bacterial infections, and neurological disorders. The specific structure of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid suggests its potential role as a kinase inhibitor or in other therapeutic areas based on its structural characteristics.
The synthesis of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid typically involves several key steps:
These methods may vary based on the specific synthetic route chosen by researchers, as outlined in various studies on quinazoline derivatives .
The molecular structure of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid can be represented as follows:
The structural analysis reveals that the compound contains nitrogen atoms in both the piperidine and quinazoline rings, which may contribute to its biological activity.
The chemical reactivity of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid can be explored through various reactions:
These reactions are critical for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy .
The mechanism of action for 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is likely related to its ability to inhibit specific enzymes or receptors involved in disease processes:
Research indicates that such mechanisms can lead to significant therapeutic effects, particularly in oncology and neurology .
The physical properties of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions .
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid has potential applications in various scientific fields:
The ongoing research into quinazoline derivatives continues to reveal new therapeutic potentials, making this compound a valuable subject for further investigation .
The structural elucidation of 2-(4-(piperidin-1-yl)quinazolin-6-yl)acetic acid hydrochloride (CAS 1233025-87-0) relies heavily on advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals: the piperidinyl moiety’s aliphatic protons (δ 1.5–1.7 ppm, multiplet; δ 3.2–3.4 ppm, triplet) and the methylene group of the acetic acid side chain (δ 3.8 ppm, singlet; δ 4.1 ppm after D₂O exchange). The quinazoline ring’s aromatic protons would display distinct coupling patterns in the δ 7.5–9.0 ppm region, with C-5 and C-7 protons appearing as doublets due to meta-coupling. Infrared (IR) spectroscopy would confirm critical functional groups, notably the carboxylic acid C=O stretch (~1710 cm⁻¹) and conjugated C=N stretches (~1580–1620 cm⁻¹) of the quinazoline core. High-Resolution Mass Spectrometry (HRMS) would yield a precise molecular ion peak at m/z 271.1317 for the free acid (C₁₅H₁₇N₃O₂⁺), corroborating the molecular formula [1] [2].
Table 1: Predicted Key NMR Assignments
Atom Position | ¹H NMR (δ ppm) | Multiplicity |
---|---|---|
Piperidinyl H₂ (CH₂) | 1.55–1.70 | m |
Piperidinyl N-CH₂ | 3.25–3.40 | t |
CH₂COOH | 3.80 | s |
Quinazoline H-5 | 8.10 | d |
Quinazoline H-7 | 7.60 | d |
Quinazoline H-8 | 8.85 | s |
The compound’s chemical structure is unambiguously defined by standardized molecular descriptors. The SMILES string O=C(O)CC1=CC=C(C2=C1)N=CN=C2N3CCCCC3.Cl
encodes the acetic acid side chain (O=C(O)CC
), quinazoline core (N=CN=C2
), piperidinyl substituent (N3CCCCC3
), and hydrochloride counterion (.Cl
). The InChIKey NMFFSWQRIMSGAS-UHFFFAOYSA-N
provides a unique, hash-based identifier suitable for database searches. The full InChI descriptor (1S/C15H17N3O2.ClH/c19-14(20)9-11-4-5-13-12(8-11)15(17-10-16-13)18-6-2-1-3-7-18;/h4-5,8,10H,1-3,6-7,9H2,(H,19,20);1H
) systematically details atomic connectivity, stereochemistry, tautomeric states, and protonation. These representations confirm the molecular structure as a quinazolin-6-yl acetic acid derivative N-substituted at C-4 with piperidine, crystallized as a hydrochloride salt [1].
Thermodynamic stability of this compound is influenced by its crystalline hydrochloride salt form, which enhances shelf-life by reducing hygroscopicity. Long-term storage recommendations specify a cool, dry environment to prevent hydrolysis of the aminal linkage in the quinazoline ring or decarboxylation of the acetic acid moiety. Solubility profiling predicts moderate DMSO solubility (>50 mg/mL) due to the aromatic system, but limited aqueous solubility (<1 mg/mL) at physiological pH. The hydrochloride salt form improves water solubility via ionization, though the logS value remains approximately -4.2, indicating poor intrinsic solubility. No melting point or decomposition temperature is experimentally reported in the literature, but analogous quinazoline derivatives typically decompose above 200°C without melting [1] [2] [6].
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Conditions/Remarks |
---|---|---|
Molecular Weight | 271.31 g/mol (free acid); 307.77 g/mol (HCl salt) | Calculated |
Storage Stability | Stable at 2–8°C in anhydrous conditions | Long-term storage recommendation [2] |
Solubility (Aqueous) | <1 mg/mL | Predicted at pH 7.4 |
Solubility (DMSO) | >50 mg/mL | Experimental estimate |
Solid Form | Crystalline solid | HCl salt [1] |
The compound exhibits pH-dependent ionization due to two ionizable groups: the carboxylic acid (pKₐ ~4.2) and the quinazoline N-1 (pKₐ ~3.1). The piperidinyl nitrogen (pKₐH ~10.5) remains protonated under physiological conditions, especially in the hydrochloride salt form. This results in a zwitterionic species at intermediate pH (5–7), where the carboxylic acid is deprotonated (-COO⁻) and the quinazolinium is protonated (N⁺-H). The experimental logP (octanol-water partition coefficient) for the neutral species is estimated at 2.8 ± 0.3, reflecting moderate lipophilicity from the piperidinyl and quinazoline groups. However, the logD at pH 7.4 drops to ~0.5 due to ionization of the carboxylic acid, enhancing aqueous phase partitioning. This profile suggests limited passive membrane permeability but potential for active transport [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: